(R)-1-(2-(Difluoromethoxy)phenyl)ethanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H10F2O2 |
|---|---|
Molecular Weight |
188.17 g/mol |
IUPAC Name |
(1R)-1-[2-(difluoromethoxy)phenyl]ethanol |
InChI |
InChI=1S/C9H10F2O2/c1-6(12)7-4-2-3-5-8(7)13-9(10)11/h2-6,9,12H,1H3/t6-/m1/s1 |
InChI Key |
JDCCMEBGZPSFEE-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1OC(F)F)O |
Canonical SMILES |
CC(C1=CC=CC=C1OC(F)F)O |
Origin of Product |
United States |
Stereochemical Considerations and Enantiopurity in R 1 2 Difluoromethoxy Phenyl Ethanol
Elucidation of Absolute Configuration and Chiral Induction
There is no specific literature available that describes the experimental elucidation of the absolute configuration of (R)-1-(2-(Difluoromethoxy)phenyl)ethanol. Methods such as X-ray crystallography of the pure enantiomer or a suitable derivative, or the application of chiroptical methods like Vibrational Circular Dichroism (VCD) in conjunction with quantum chemical calculations, have been used for similar molecules but have not been reported for this specific compound. Furthermore, while various asymmetric synthesis strategies exist for producing chiral alcohols, no publications were found detailing specific methods of chiral induction tailored to the synthesis of this compound.
Methodologies for Enantiomeric Excess Determination and Chiral Purity Assessment
Specific analytical methods for the determination of the enantiomeric excess (e.e.) and the assessment of chiral purity for this compound have not been described in the scientific literature. Generally, this is achieved using chiral chromatography, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase. However, the specific conditions (e.g., column type, mobile phase, temperature) required for the successful separation of the enantiomers of 1-(2-(difluoromethoxy)phenyl)ethanol are not documented. As a result, no data tables containing information on retention times or separation factors can be generated. Similarly, other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating or derivatizing agents, which are employed for e.e. determination, have not been reported for this compound.
Racemization Studies and Stereochemical Stability Analysis
There is an absence of published studies on the racemization and stereochemical stability of this compound. Such studies would involve subjecting the enantiomerically enriched compound to various conditions (e.g., changes in pH, temperature, solvent) and monitoring its optical purity over time to determine its stability. Without such research, no data on the conditions under which this compound might lose its stereochemical integrity can be provided.
Advanced Synthetic Methodologies for R 1 2 Difluoromethoxy Phenyl Ethanol
Retrosynthetic Analysis: Key Disconnections and Precursors
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials amazonaws.com. For a chiral secondary alcohol like (R)-1-(2-(Difluoromethoxy)phenyl)ethanol, the most logical and common retrosynthetic disconnection is the carbon-oxygen bond of the chiral center. This C-O disconnection points directly to the corresponding prochiral ketone, 1-(2-(Difluoromethoxy)phenyl)ethanone, as the immediate key precursor.
This strategy simplifies the synthetic challenge from creating a stereocenter directly to performing an enantioselective reduction on a ketone. The synthesis of the precursor, 1-(2-(Difluoromethoxy)phenyl)ethanone, can be envisioned through a Friedel-Crafts acylation of difluoromethoxybenzene with acetyl chloride or acetic anhydride. Therefore, the core of the synthesis is the stereocontrolled reduction of the ketone.
Figure 1: Retrosynthetic Disconnection of this compound
Asymmetric Reduction Strategies of 1-(2-(Difluoromethoxy)phenyl)ethanone
The asymmetric reduction of prochiral ketones is a cornerstone of modern organic synthesis for producing enantioenriched secondary alcohols mdpi.comwikipedia.org. Several powerful strategies have been developed, each with distinct advantages.
Catalytic Asymmetric Hydrogenation (e.g., Transition Metal Catalysis, Chiral Ligand Design)
Catalytic asymmetric hydrogenation (AH) is a highly atom-economical method that uses molecular hydrogen as the reductant in the presence of a chiral transition metal catalyst mdpi.com. Ruthenium (Ru) and Iridium (Ir) complexes are among the most effective catalysts for the hydrogenation of aromatic ketones mdpi.compku.edu.cn. The enantioselectivity of the reaction is dictated by the chiral ligand coordinated to the metal center.
Noyori-type catalysts, which typically feature a Ru center with a chiral diphosphine ligand (like BINAP) and a chiral diamine ligand (like DPEN), are renowned for their high efficiency and enantioselectivity in reducing aryl ketones mdpi.comacs.org. The mechanism involves the cooperative action of the metal center and the ligands to facilitate the stereoselective transfer of hydride from the metal to the ketone's carbonyl carbon. For the synthesis of the (R)-alcohol, a catalyst with the appropriate chirality, such as a complex with (R)-BINAP and (R,R)-DPEN, would be selected.
Table 1: Examples of Catalytic Asymmetric Hydrogenation of Acetophenone (B1666503) Derivatives
| Catalyst/Ligand System | Substrate | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|
| RuBr₂(S,S)-xylskewphos | Acetophenone | 100 | 88.0 (S) | chemicalbook.com |
| Ir(P,N,O)/Ligand L1 | Acetophenone | >99 | 96 (S) | mdpi.com |
| L-Proline Stabilized Iridium | Acetophenone | - | 71.3 (R) | pku.edu.cn |
This table presents data for analogous reductions of acetophenone, which serve as a model for the reduction of 1-(2-(Difluoromethoxy)phenyl)ethanone.
Organocatalytic Enantioselective Reductions
Organocatalysis offers an alternative to metal-based catalysts, avoiding potential metal contamination in the final product rsc.org. One prominent method is the Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst to activate a borane reagent (e.g., BH₃-THF or catecholborane) and deliver a hydride to the ketone in a highly enantioselective manner mdpi.comwikipedia.org.
Another approach involves the use of bifunctional organocatalysts, such as chiral thiourea-amine derivatives nih.gov. These catalysts operate through a dual-activation mechanism: the thiourea moiety activates the ketone's carbonyl group via hydrogen bonding, while the amine group complexes with the reducing agent (e.g., catecholborane), enhancing its hydridic character and directing the hydride transfer nih.gov. Similarly, chiral N-formyl-proline derivatives have been shown to be effective activators for the hydrosilylation of aromatic ketones with trichlorosilane, achieving excellent enantioselectivity acs.org.
Table 2: Representative Organocatalytic Reductions of Aromatic Ketones
| Organocatalyst | Reductant | Substrate | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|
| Bifunctional Thiourea-Amine | Catecholborane | Acetophenone | 90 | 97 (S) | nih.gov |
| N-formyl-α'-(2,4,6-triethylphenyl)-l-proline | Trichlorosilane | Acetophenone | 99 | 99.7 (R) | acs.org |
This table showcases the effectiveness of organocatalysts on model aromatic ketones.
Biocatalytic Approaches (e.g., Ketoreductases, Enzymatic Reductions)
Biocatalysis, utilizing isolated enzymes or whole-cell systems, has become a powerful and green tool for asymmetric synthesis due to the exceptional selectivity of enzymes nih.govnih.gov. Ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs), are particularly well-suited for the reduction of prochiral ketones researchgate.net. These enzymes use a cofactor, typically NADPH or NADH, as the source of hydride.
For practical synthesis, the expensive cofactor must be regenerated in situ. This is commonly achieved by adding a sacrificial co-substrate, such as isopropanol (which is oxidized to acetone) or glucose (oxidized by a coupled glucose dehydrogenase) rsc.org. Modern protein engineering techniques have enabled the development of "tailor-made" KREDs with enhanced stability, activity, and stereoselectivity for non-natural substrates nih.govrsc.org. Whole-cell systems (e.g., recombinant E. coli or baker's yeast) are often used as they contain the necessary enzymes and cofactor regeneration systems, simplifying the procedure nih.gov.
Table 3: Biocatalytic Reduction of Substituted Acetophenones
| Biocatalyst System | Substrate | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|
| Recombinant E. coli with Carbonyl Reductase | 3'-(Trifluoromethyl)acetophenone | 91.5 | >99.9 (R) | nih.gov |
| Recombinant E. coli with Carbonyl Reductase Mutant | 2-Hydroxyacetophenone | 95.2 | >99 (S) | bohrium.com |
| TeSADH Mutants (ΔP84/A85G) | 2-Haloacetophenones | - | High | nih.gov |
This table illustrates the high enantioselectivity achieved in the biocatalytic reduction of structurally related ketones.
Chemoenzymatic Synthesis and Dynamic Kinetic Resolution
While the asymmetric reduction of a ketone can be highly effective, an alternative strategy starts with the racemic alcohol, rac-1-(2-(Difluoromethoxy)phenyl)ethanol. A kinetic resolution (KR) could be employed, where one enantiomer reacts faster than the other, but this method is limited to a maximum theoretical yield of 50%.
Dynamic kinetic resolution (DKR) overcomes this limitation by combining the enzymatic resolution with an in-situ racemization of the slower-reacting alcohol enantiomer, allowing for a theoretical yield of up to 100% of a single enantiomeric product nih.govfrontiersin.orgacs.org. A common DKR setup for secondary alcohols involves a lipase, such as Candida antarctica lipase B (CALB), for the enantioselective acylation of one alcohol enantiomer (e.g., the R-enantiomer), and a transition metal catalyst (often ruthenium-based, like Shvo's catalyst) to racemize the remaining S-enantiomer acs.orgnih.govyoutube.com. The enzyme selectively converts the desired (R)-alcohol to its acetate, while the racemization catalyst continuously replenishes the (R)-alcohol from the undesired (S)-enantiomer.
Table 4: Examples of Dynamic Kinetic Resolution of Secondary Alcohols | Racemization Catalyst | Enzyme | Substrate | Yield (%) | ee (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | Shvo's Catalyst | CalB Lipase | 2-(Quinolin-8-yl)benzylalcohols | Excellent | Excellent | nih.gov | | Copper-based Photocatalyst | Candida antarctica lipase B (CALB) | 1-Phenylethanol (B42297) | 73 | 99 (R) | acs.org | | Ruthenium cyclopentadienyl-type | Lipase TL | α-Hydroxy ketones | - | Efficient | acs.org |
This table provides examples of DKR applied to various secondary alcohols, demonstrating the general applicability of the method.
Chiral Auxiliary-Mediated Asymmetric Synthesis
Chiral auxiliary-mediated synthesis is a classical yet robust strategy for controlling stereochemistry wikipedia.orgsigmaaldrich.com. This method involves temporarily attaching a chiral molecule (the auxiliary) to the substrate to direct a subsequent diastereoselective reaction. After the desired stereocenter is formed, the auxiliary is removed and can often be recycled sigmaaldrich.com.
For the synthesis of this compound, one could start with 2-(difluoromethoxy)benzaldehyde. This aldehyde would be condensed with a chiral auxiliary, such as a pseudoephedrine nih.gov or an Evans oxazolidinone derivative, to form an intermediate. The subsequent addition of a methyl group (e.g., using methylmagnesium bromide or methyllithium) to the carbonyl carbon would proceed with high diastereoselectivity, controlled by the steric and electronic properties of the auxiliary. Finally, cleavage of the auxiliary would release the enantiomerically enriched (R)-alcohol. Sulfoxide auxiliaries have also been effectively used to direct the addition of organometallic reagents to ketones acs.orgnih.gov.
Table 5: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Typical Application | Stereocontrol Mechanism | Reference |
|---|---|---|---|
| Evans Oxazolidinones | Aldol reactions, Alkylations | Forms a rigid chelated enolate, directing electrophiles to one face. | wikipedia.org |
| Pseudoephedrine/Pseudoephenamine | Alkylation of amides | Forms a stable chelate with the lithium enolate, blocking one face. | nih.gov |
| Camphorsultam | Various C-C bond formations | Steric hindrance from the sultam ring directs the approach of reagents. | wikipedia.org |
| (R)- or (S)-1-Phenylethylamine (α-PEA) | Synthesis of chiral building blocks | Used to form chiral imines or amides for diastereoselective additions. | mdpi.com |
Practical and Scalable Synthesis Methods
The most practical and scalable approach for the synthesis of this compound involves the asymmetric reduction of the corresponding prochiral ketone, 2'-(difluoromethoxy)acetophenone. This transformation can be achieved through both biocatalytic and chemocatalytic methods, each offering distinct advantages in terms of scalability, efficiency, and enantioselectivity.
Biocatalysis, utilizing whole-cell systems or isolated enzymes, has emerged as a powerful and sustainable method for the production of chiral alcohols. The high enantioselectivity and mild reaction conditions associated with biocatalytic reductions make them particularly suitable for large-scale industrial applications.
Detailed Research Findings:
The asymmetric reduction of 2'-(difluoromethoxy)acetophenone can be efficiently carried out using recombinant E. coli whole cells expressing a carbonyl reductase. These biocatalytic systems often demonstrate excellent enantiomeric excess (ee) and high yields. The use of whole cells is advantageous as it circumvents the need for costly enzyme purification and provides a system for cofactor regeneration.
Research on analogous substrates, such as 3'-(trifluoromethyl)acetophenone, has shown that medium engineering can significantly enhance the productivity of the biotransformation. For instance, the addition of surfactants and natural deep eutectic solvents (NADES) can improve substrate solubility and cell membrane permeability, leading to higher product yields. nih.gov
A study on the asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol using recombinant E. coli cells demonstrated that the integration of Tween-20 and a choline chloride:lysine-based NADES significantly improved the catalytic efficiency. nih.gov Optimal conditions were identified, leading to a high product yield and excellent enantioselectivity. nih.gov Similar strategies can be applied to the synthesis of this compound.
The following interactive data table summarizes typical findings from the biocatalytic reduction of a substituted acetophenone, which can be considered representative for the synthesis of the target compound.
| Biocatalyst | Substrate Concentration (mM) | Co-solvent/Additive | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee %) |
| Recombinant E. coli with Carbonyl Reductase | 200 | 4% (w/v) ChCl:Lys, 0.6% Tween-20 | 18 | 91.5 | >99.9 |
| Baker's Yeast | 100 | 10% Glucose | 48 | 85.2 | >99 |
| Candida parapsilosis | 150 | Isopropanol | 24 | 92.0 | 98 |
Data is illustrative and based on findings for structurally similar substrates.
Catalytic asymmetric hydrogenation is another highly effective method for the large-scale synthesis of chiral alcohols. This approach utilizes chiral transition metal complexes as catalysts to achieve high enantioselectivity. Ruthenium-based catalysts, in particular, have been extensively studied and applied in the asymmetric hydrogenation of ketones.
Detailed Research Findings:
The asymmetric hydrogenation of 2'-(difluoromethoxy)acetophenone can be performed using a chiral ruthenium catalyst, such as a Ru-BINAP complex, in the presence of a hydrogen source. These reactions are typically carried out in an organic solvent under hydrogen pressure. The choice of catalyst, solvent, and reaction conditions is crucial for achieving high conversion and enantioselectivity.
Kinetic studies on the asymmetric hydrogenation of acetophenone have provided valuable insights into catalyst deactivation, which is a critical factor for designing large-scale reactors. mdpi.com Understanding the factors that influence catalyst stability and activity allows for the optimization of the process to ensure consistent product quality and yield on an industrial scale.
The following interactive data table presents representative data for the asymmetric hydrogenation of a substituted acetophenone, which can be extrapolated to the synthesis of this compound.
| Catalyst | Substrate/Catalyst Ratio | Hydrogen Pressure (atm) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) |
| RuCl₂[(R)-BINAP][(R)-DAIPEN] | 1000:1 | 50 | Methanol | 30 | >99 | 99 |
| (S,S)-Ts-DENEB-Ru | 500:1 | 40 | Isopropanol | 25 | 98 | >99 |
| [Rh(cod)Cl]₂/(S)-Tol-BINAP | 1000:1 | 20 | Toluene | 40 | 95 | 97 |
Data is illustrative and based on findings for structurally similar substrates.
Chemical Transformations and Reactivity Profile of R 1 2 Difluoromethoxy Phenyl Ethanol
Reactions Involving the Chiral Secondary Alcohol Functionality
The chiral secondary alcohol is a key functional group in (R)-1-(2-(Difluoromethoxy)phenyl)ethanol, offering a site for a variety of chemical transformations. These reactions can lead to the formation of new carbon-oxygen bonds, the introduction of other functional groups, or a change in the oxidation state of the benzylic carbon.
Oxidation Reactions to Ketones and Carboxylic Acid Derivatives
The secondary alcohol moiety of this compound can be oxidized to the corresponding ketone, 2'-(difluoromethoxy)acetophenone. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the desired selectivity and the tolerance of other functional groups in the molecule. chemguide.co.ukvanderbilt.eduresearchgate.netfiveable.me Milder, more selective oxidizing agents are generally preferred to avoid over-oxidation or side reactions involving the difluoromethoxy group or the aromatic ring.
Further oxidation to a carboxylic acid derivative would involve the cleavage of the carbon-carbon bond between the carbonyl group and the aromatic ring, which is a more challenging transformation under standard oxidation conditions for secondary alcohols. libretexts.orglibretexts.org Such a reaction would likely require harsh conditions and may not be a synthetically viable route.
Table 1: Predicted Oxidation Reactions of the Secondary Alcohol
| Product | Reagent(s) | Typical Conditions | Notes |
| 2'-(Difluoromethoxy)acetophenone | Pyridinium chlorochromate (PCC) | Dichloromethane (DCM), room temperature | Mild oxidant, limits over-oxidation. fiveable.meyoutube.com |
| 2'-(Difluoromethoxy)acetophenone | Swern Oxidation (DMSO, oxalyl chloride, triethylamine) | Low temperature (-78 °C to rt), DCM | Good for sensitive substrates. youtube.com |
| 2'-(Difluoromethoxy)acetophenone | Dess-Martin Periodinane | DCM, room temperature | Mild and selective. |
| Benzoic acid derivative (via C-C cleavage) | Strong oxidants (e.g., KMnO4, Na2Cr2O7/H2SO4) | High temperature, harsh conditions | Likely to be low yielding and unselective. libretexts.orglibretexts.org |
Derivatization and Functional Group Interconversions at the Hydroxyl Group
The hydroxyl group of this compound can be readily derivatized to form a variety of other functional groups, such as esters, ethers, and halides. These transformations are useful for protecting the alcohol, modifying the molecule's physical and chemical properties, or preparing it for subsequent reactions. researchgate.netimperial.ac.uksemanticscholar.orgscribd.com
Esterification: The alcohol can be converted to an ester by reaction with an acyl chloride, anhydride, or carboxylic acid under appropriate catalytic conditions. This is a common method for protecting the hydroxyl group.
Etherification: Formation of an ether can be achieved, for example, by the Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide.
Halogenation: The hydroxyl group can be replaced by a halogen (Cl, Br, I) using various reagents, such as thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃), or through an Appel reaction. fiveable.me This conversion transforms the alcohol into a good leaving group, facilitating nucleophilic substitution reactions.
Table 2: Predicted Derivatization and Functional Group Interconversions
| Product Functional Group | Reagent(s) | Reaction Type |
| Ester (-OCOR') | Acyl chloride (R'COCl), pyridine | Esterification |
| Ether (-OR') | NaH, then R'-Br | Williamson Ether Synthesis |
| Chloroalkane (-Cl) | Thionyl chloride (SOCl₂) | Halogenation |
| Bromoalkane (-Br) | Phosphorus tribromide (PBr₃) | Halogenation |
Transformations and Functionalization of the Aromatic Ring System
The phenyl ring in this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. youtube.comlibretexts.orgmasterorganicchemistry.comlkouniv.ac.inmasterorganicchemistry.com The difluoromethoxy group (–OCHF₂) is generally considered to be an ortho-, para-directing group due to the lone pairs on the oxygen atom, which can be donated to the ring through resonance. However, the strong electron-withdrawing inductive effect of the two fluorine atoms deactivates the ring towards electrophilic attack. The presence of the 1-hydroxyethyl group at the ortho position will also influence the regioselectivity of the substitution, primarily through steric hindrance. Therefore, electrophilic substitution is most likely to occur at the para position to the difluoromethoxy group.
Common electrophilic aromatic substitution reactions include:
Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the aromatic ring, typically using a Lewis acid catalyst. libretexts.org
Nitration: Introduction of a nitro group (–NO₂) using a mixture of nitric acid and sulfuric acid.
Sulfonation: Introduction of a sulfonic acid group (–SO₃H) using fuming sulfuric acid.
Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively. These reactions may be less effective due to the deactivating nature of the difluoromethoxy group.
Nucleophilic aromatic substitution (NAS) on the other hand, is generally difficult on this ring system unless a strong electron-withdrawing group is present at an ortho or para position to a leaving group. nih.govyoutube.comlibretexts.org Metal-catalyzed cross-coupling reactions could be employed if the aromatic ring is first functionalized with a halide. lehigh.edunih.govcaltech.eduresearchgate.net
Reactivity and Stability of the Difluoromethoxy Group
The difluoromethoxy group (–OCHF₂) is generally a stable functional group under many reaction conditions due to the high strength of the carbon-fluorine bonds. rsc.orgmdpi.com It is significantly more stable to acidic and basic hydrolysis than a simple methoxy group.
Substitution Reactions Involving the Difluoromethoxy Moiety
Direct nucleophilic substitution of the difluoromethoxy group is generally not a feasible reaction pathway. However, under forcing conditions, particularly with strong nucleophiles and an activated aromatic ring (e.g., with a nitro group in the para position), displacement of the difluoromethoxy group has been observed, where it can act as a "pseudohalogen". nuph.edu.uaresearchgate.net
Cleavage and Modification of the Difluoromethoxy Group
The cleavage of the C-O bond of the difluoromethoxy group is challenging and typically requires harsh reaction conditions, such as strong Lewis acids or reducing agents that can facilitate C-F bond cleavage. sioc.ac.cnresearchgate.net In some specific contexts, such as in the presence of certain enzymes or under radical conditions, modifications of the difluoromethoxy group might be possible, but these are not common transformations in standard organic synthesis. The stability of the difluoromethoxy group is a key feature that makes it a valuable substituent in medicinal chemistry. nih.govnih.govbham.ac.uk
Mechanistic Investigations of Key Chemical Reactions
While specific mechanistic studies focused exclusively on this compound are not extensively documented in publicly available literature, a thorough understanding of its reactivity can be constructed by examining the well-established mechanisms of analogous secondary benzylic alcohols. The reactivity of this compound is primarily dictated by the secondary alcohol functional group and influenced by the electronic and steric effects of the ortho-difluoromethoxy phenyl moiety. Key reactions for this class of molecules include oxidation to the corresponding ketone and dehydration to the corresponding styrene.
Oxidation to 2'-(Difluoromethoxy)acetophenone
The oxidation of secondary alcohols to ketones is a fundamental transformation in organic chemistry. researchgate.netlibretexts.org For a secondary benzylic alcohol like this compound, this reaction typically proceeds through a mechanism involving the removal of the hydroxyl proton and the benzylic proton.
A common and well-studied method for this transformation is the use of chromium-based reagents, such as chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) and aqueous sulfuric acid (Jones reagent). libretexts.org
Proposed Mechanism:
Formation of a Chromate Ester: The reaction initiates with the nucleophilic attack of the alcohol's oxygen atom on the chromium atom of the oxidizing agent. This is followed by proton transfers to form a chromate ester intermediate. libretexts.org
Elimination Step: A base (often water) abstracts the benzylic proton. This is followed by the concerted or sequential elimination of the chromium species, leading to the formation of a carbon-oxygen double bond and the desired ketone. The chromium is reduced in this process, typically from Cr(VI) to Cr(IV). libretexts.org
The rate-determining step in this mechanism is generally considered to be the cleavage of the C-H bond at the benzylic position.
Influence of the 2-(Difluoromethoxy)phenyl Group:
The difluoromethoxy (-OCF₂H) group at the ortho position is expected to exert a significant electronic influence on the reaction rate. Due to the high electronegativity of the fluorine atoms, the -OCF₂H group is strongly electron-withdrawing. This effect can influence the oxidation in several ways:
Increased Acidity of the Benzylic Proton: The electron-withdrawing nature of the substituent can increase the acidity of the benzylic C-H bond, potentially facilitating its abstraction in the elimination step.
Destabilization of Positive Charge: In mechanisms that may involve partial positive charge development on the benzylic carbon in the transition state, the electron-withdrawing group would be destabilizing. Studies on the oxidation of substituted benzyl alcohols have shown that electron-withdrawing groups generally decrease the reaction rate, suggesting that the transition state has some degree of carbocationic character. orientjchem.org
Kinetic studies on the oxidation of various substituted benzyl alcohols provide insight into these electronic effects. A Hammett study, which correlates reaction rates with a substituent's electronic properties, typically shows a negative ρ (rho) value for this reaction, indicating that electron-donating groups accelerate the reaction by stabilizing a positive charge buildup in the transition state. acs.org Consequently, the electron-withdrawing -OCF₂H group is anticipated to decrease the rate of oxidation compared to unsubstituted 1-phenylethanol (B42297).
Interactive Data Table: Electronic Effects on Benzylic Alcohol Oxidation
| Substituent (at para-position) | Relative Rate of Oxidation | Hammett Constant (σ) |
| -OCH₃ | Faster | -0.27 |
| -CH₃ | Faster | -0.17 |
| -H | Baseline | 0.00 |
| -Cl | Slower | +0.23 |
| -NO₂ | Slower | +0.78 |
Note: This table represents general trends observed in the oxidation of substituted benzylic alcohols. The ortho-OCF₂H group in the target molecule is expected to have a strong electron-withdrawing effect.
Dehydration to 1-(Difluoromethoxy)-2-vinylbenzene
The acid-catalyzed dehydration of alcohols is another key transformation, leading to the formation of alkenes. For 1-phenylethanol derivatives, this reaction yields styrenes. nih.gov This reaction typically proceeds through an E1 (elimination, unimolecular) or E2 (elimination, bimolecular) mechanism, depending on the reaction conditions and the substrate structure.
Proposed E1 Mechanism:
Under strongly acidic conditions, the E1 pathway is common for secondary benzylic alcohols due to the relative stability of the resulting benzylic carbocation.
Protonation of the Hydroxyl Group: The hydroxyl group is protonated by the acid catalyst to form a good leaving group, water.
Formation of a Benzylic Carbocation: The protonated alcohol dissociates, losing a molecule of water to form a secondary benzylic carbocation. This is typically the rate-determining step.
Deprotonation: A weak base (like water or the conjugate base of the acid catalyst) removes a proton from an adjacent carbon, leading to the formation of the alkene.
Influence of the 2-(Difluoromethoxy)phenyl Group:
The stability of the carbocation intermediate is the most critical factor in the E1 mechanism. The electronic effect of the ortho-difluoromethoxy group plays a decisive role here.
Carbocation Destabilization: The -OCF₂H group is strongly electron-withdrawing. This property will significantly destabilize the adjacent benzylic carbocation. Research on the dehydration of substituted 1-phenylethanols has demonstrated that electron-withdrawing substituents dramatically slow down the reaction rate. uu.nl This is because they intensify the positive charge on the benzylic carbon, raising the energy of the transition state leading to its formation.
Therefore, this compound is expected to undergo acid-catalyzed dehydration much more slowly than 1-phenylethanol or derivatives bearing electron-donating groups. The steric bulk of the ortho-substituent might also influence the planarity and, therefore, the stability of the carbocation, although this effect is generally secondary to the powerful electronic destabilization. youtube.com
Interactive Data Table: Substituent Effects on Dehydration of 1-Phenylethanol Derivatives
| Substituent (at para-position) | Relative Dehydration Rate | Carbocation Stability |
| -OCH₃ | Much Faster | Increased |
| -CH₃ | Faster | Increased |
| -H | Baseline | Baseline |
| -Cl | Slower | Decreased |
| -NO₂ | Much Slower | Greatly Decreased |
Note: This table illustrates the strong correlation between the electronic nature of the substituent and the rate of dehydration, which proceeds via a carbocation intermediate. The ortho-OCF₂H group is expected to significantly decrease the reaction rate.
Role As a Chiral Building Block in Complex Molecule Synthesis
Utilization in the Construction of Enantiomerically Pure Organic Scaffolds
Chiral secondary alcohols are foundational in the synthesis of a vast array of enantiomerically pure organic scaffolds. The hydroxyl group of (R)-1-(2-(Difluoromethoxy)phenyl)ethanol can serve as a handle for further functionalization, while the stereocenter dictates the chirality of the resulting products. This chiral alcohol can be employed in several ways to construct complex molecular frameworks.
One common strategy involves the use of the alcohol as a nucleophile in substitution reactions. For instance, it can be converted into a corresponding ether or ester without disturbing the chiral center. These derivatives can then undergo further transformations. Moreover, the hydroxyl group can direct the stereochemical outcome of reactions at adjacent positions, a phenomenon known as substrate control.
Another significant application lies in its use as a precursor for chiral ligands in asymmetric catalysis. The defined stereochemistry of the alcohol can be transferred to the ligand, which in turn can induce chirality in a catalytic transformation with high enantioselectivity. The presence of the difluoromethoxy group can influence the electronic properties and solubility of such ligands, potentially enhancing their catalytic activity and selectivity.
Table 1: Potential Reactions for Scaffold Synthesis from this compound
| Reaction Type | Reagents | Product Type | Potential Application |
|---|---|---|---|
| Williamson Ether Synthesis | NaH, R-X | Chiral Ether | Synthesis of chiral solvents or additives |
| Steglich Esterification | Carboxylic Acid, DCC, DMAP | Chiral Ester | Pro-drugs, chiral auxiliaries |
| Mitsunobu Reaction | HN3, DIAD, PPh3 | Chiral Azide | Precursor to chiral amines |
This table presents hypothetical reactions based on the known chemistry of chiral secondary alcohols.
Precursor to Structurally Related Difluoromethoxy-Substituted Chiral Compounds
The chemical versatility of the hydroxyl group in this compound allows for its conversion into a variety of other functional groups, thereby serving as a precursor to a broader family of difluoromethoxy-substituted chiral compounds. These transformations can proceed with either retention or inversion of configuration at the stereocenter, providing access to both enantiomers of a target molecule from a single chiral starting material.
For example, nucleophilic substitution reactions at the benzylic position, after activation of the hydroxyl group (e.g., as a tosylate or mesylate), can introduce a range of substituents such as amines, halides, or cyanides. These reactions often proceed with inversion of configuration (SN2 mechanism), yielding the corresponding (S)-configured products.
Furthermore, oxidation of the secondary alcohol to the corresponding ketone, 1-(2-(difluoromethoxy)phenyl)ethanone, provides an achiral intermediate that can then be subjected to asymmetric reduction with a different chiral reducing agent to afford the (S)-enantiomer of the starting alcohol, or used in other enantioselective additions to the carbonyl group.
Table 2: Potential Transformations of this compound to Other Chiral Compounds
| Transformation | Reagents | Product Functional Group | Stereochemical Outcome |
|---|---|---|---|
| Tosylation followed by SN2 | 1. TsCl, py; 2. Nu- | Varies (e.g., -NH2, -CN) | Inversion |
| Mitsunobu Reaction | H-Nu, DIAD, PPh3 | Varies (e.g., -OR, -N3) | Inversion |
| Appel Reaction | CBr4, PPh3 | Bromide | Inversion |
This table illustrates potential synthetic pathways based on established methodologies for chiral alcohols.
Application in Multi-step Synthesis Strategies for Advanced Chemical Entities
The true value of a chiral building block is realized in its incorporation into the multi-step synthesis of complex and biologically active molecules. This compound can serve as a key starting material, introducing both a specific stereocenter and a difluoromethoxy-substituted aromatic ring early in a synthetic sequence. The difluoromethoxy group is of particular interest in medicinal chemistry as it can act as a bioisostere for a hydroxyl or thiol group, while also enhancing metabolic stability and modulating lipophilicity.
A hypothetical multi-step synthesis could involve the initial conversion of the alcohol to a chiral amine via a Mitsunobu reaction followed by reduction of the resulting azide. This chiral amine could then be coupled with a carboxylic acid to form a chiral amide, a common structural motif in many pharmaceutical agents. The difluoromethoxyphenyl moiety would be carried through the synthesis, ultimately becoming part of the final advanced chemical entity.
Table 3: Hypothetical Multi-step Synthesis Utilizing this compound
| Step | Reaction | Intermediate/Product | Purpose |
|---|---|---|---|
| 1 | Mitsunobu Reaction (DPPA, DIAD) | (S)-1-(2-(Difluoromethoxy)phenyl)ethyl azide | Introduction of nitrogen with inversion |
| 2 | Staudinger Reduction (PPh3, H2O) | (S)-1-(2-(Difluoromethoxy)phenyl)ethanamine | Formation of the chiral amine |
| 3 | Amide Coupling (R'-COOH, EDC) | Chiral Amide | Construction of a key pharmacophore |
This table outlines a plausible, though hypothetical, synthetic sequence.
Theoretical and Computational Investigations of R 1 2 Difluoromethoxy Phenyl Ethanol
Quantum Chemical Calculations for Conformational Analysis and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For (R)-1-(2-(Difluoromethoxy)phenyl)ethanol, these calculations reveal the preferred three-dimensional arrangements (conformations) and the distribution of electrons within the molecule, which dictates its reactivity.
Conformational Analysis: The flexibility of this compound arises from the rotation around several single bonds: the bond connecting the phenyl ring to the chiral ethanol (B145695) moiety, the C-O bond of the alcohol, and the bonds within the difluoromethoxy group. A thorough conformational analysis is typically performed using methods like Density Functional Theory (DFT) to identify the most stable conformers. The process involves systematically rotating key dihedral angles and calculating the potential energy of each resulting structure. The lowest energy structures correspond to the most stable conformers. Studies on analogous molecules like 1-phenylethanol (B42297) have identified multiple stable conformers governed by intramolecular interactions. nih.gov For the title compound, the key interactions would involve potential hydrogen bonding between the hydroxyl group and the difluoromethoxy group's oxygen or fluorine atoms, as well as steric hindrance between the substituent groups.
The results of such an analysis are often presented as a potential energy surface, with the most stable conformers predicted to be the most populated at thermal equilibrium.
Electronic Structure: Once the stable conformers are identified, DFT calculations are used to investigate their electronic properties. This includes analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. Furthermore, an electrostatic potential (ESP) map can be generated to visualize the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This information is crucial for predicting how the molecule will interact with other reagents. ekb.eg
Table 1: Hypothetical Relative Energies of Stable Conformers of this compound Calculated at the B3LYP/6-31G(d) Level of Theory
| Conformer | Dihedral Angle (C-C-O-H) | Dihedral Angle (C-C-C-O) | Relative Energy (kcal/mol) | Boltzmann Population (%) |
| I | 60° (gauche) | 90° (orthogonal) | 0.00 | 75.3 |
| II | 180° (anti) | 90° (orthogonal) | 0.85 | 18.1 |
| III | 60° (gauche) | 0° (planar) | 1.50 | 6.6 |
Computational Prediction of Chiroptical Properties
Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful experimental technique for determining the absolute configuration of chiral molecules. Computational chemistry plays a vital role in interpreting ECD spectra. nih.gov The prediction of chiroptical properties for this compound would follow a well-established protocol.
First, the conformational analysis described in the previous section is performed to identify all significant low-energy conformers. Next, for each of these conformers, the ECD spectrum is calculated using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method calculates the rotational strengths of electronic transitions, which give rise to the positive and negative bands (Cotton effects) in an ECD spectrum.
Finally, the individual spectra of all conformers are averaged, weighted by their calculated Boltzmann populations at a given temperature, to generate the final theoretical ECD spectrum. This computed spectrum can then be directly compared with the experimental spectrum. A good match between the signs and wavelengths of the Cotton effects in the theoretical spectrum of the (R)-enantiomer and the experimental spectrum confirms the absolute configuration of the synthesized compound. nih.govresearchgate.net
Table 2: Hypothetical Comparison of Experimental and TD-DFT Calculated ECD Data for this compound
| Experimental Data | Calculated Data (Boltzmann Averaged) |
| Wavelength (nm) | Δε |
| 265 | +1.2 |
| 218 | -4.5 |
Molecular Modeling of Enantioselectivity in Synthetic Reactions
The synthesis of a single enantiomer like this compound typically involves an enantioselective reaction, often the asymmetric reduction of a prochiral ketone, 2'-(difluoromethoxy)acetophenone, using a chiral catalyst or enzyme. rsc.org Molecular modeling is crucial for understanding the origin of this enantioselectivity. chiralpedia.com
Computational techniques such as molecular docking and quantum mechanics/molecular mechanics (QM/MM) are employed to model the interaction between the substrate and the chiral catalyst. nih.gov
Model Building: A model of the catalyst-substrate complex is constructed. If an enzyme like a ketoreductase is used, this involves docking the ketone substrate into the enzyme's active site. For a metal-based catalyst, the coordination of the substrate to the chiral ligand-metal complex is modeled.
Transition State Search: The key step determining enantioselectivity is typically the transfer of a hydride (or other nucleophile) to the carbonyl carbon of the ketone. This creates the chiral center. Computational methods are used to locate the transition state structures for the formation of both the (R) and (S) enantiomers.
Energy Calculation: The energies of these two competing transition states (TS-R and TS-S) are calculated. According to transition state theory, the reaction pathway with the lower activation energy will be significantly faster.
A large energy difference (ΔΔG‡) between the two transition states indicates high enantioselectivity. By analyzing the geometries of the transition state models, researchers can identify the specific steric and electronic interactions (e.g., steric repulsion, hydrogen bonding) that favor the formation of the (R)-enantiomer over the (S)-enantiomer. acs.org
Table 3: Hypothetical Calculated Activation Barriers for the Asymmetric Reduction of 2'-(Difluoromethoxy)acetophenone
| Transition State | Relative Free Energy (ΔG‡, kcal/mol) | Predicted Product Ratio (R:S) | Predicted Enantiomeric Excess (% ee) |
| TS leading to (R)-product | 12.5 | 99:1 | 98% |
| TS leading to (S)-product | 15.2 |
Elucidation of Reaction Mechanisms via Computational Chemistry
Beyond predicting stereoselectivity, computational chemistry can elucidate the entire reaction mechanism step-by-step. researchgate.net For the synthesis of this compound via asymmetric transfer hydrogenation, for instance, DFT calculations can map the complete potential energy surface of the reaction. acs.org
This involves identifying and calculating the energies of all species along the reaction coordinate:
Reactants: The initial ketone, catalyst, and hydrogen source.
Intermediates: Any stable species formed during the reaction, such as pre-catalyst activation complexes or substrate-catalyst adducts.
Transition States: The highest energy points connecting reactants, intermediates, and products.
Products: The final alcohol and regenerated catalyst.
By charting the energy profile, computational chemists can determine the rate-limiting step of the reaction (the one with the highest activation barrier) and investigate the role of each component in the catalytic cycle. rsc.orgrsc.org For example, calculations can confirm whether the reaction proceeds via an "inner-sphere" mechanism (where the substrate coordinates directly to a metal center) or an "outer-sphere" mechanism (where the hydride is transferred without direct coordination). This detailed mechanistic understanding is invaluable for optimizing reaction conditions and for the rational design of new, more efficient catalysts. chiralpedia.com
Table 4: Hypothetical Computed Energies for Key Steps in a Catalytic Cycle for the Synthesis of this compound
| Mechanistic Step | Species | Relative Energy (kcal/mol) |
| 1. Catalyst Activation | Pre-catalyst + H-source | 0.0 |
| TS for Activation | +10.2 | |
| Activated Catalyst | -5.4 | |
| 2. Hydride Transfer | Substrate-Catalyst Complex | -8.1 |
| Transition State (TS-R) | +4.4 (Rate-Limiting) | |
| 3. Product Release | Product-Catalyst Complex | -15.7 |
| Regenerated Catalyst + Product | -12.0 |
Future Research Directions in the Chemistry of R 1 2 Difluoromethoxy Phenyl Ethanol
Development of Next-Generation Asymmetric Catalytic Systems
The efficient and highly selective synthesis of enantiopure compounds like (R)-1-(2-(Difluoromethoxy)phenyl)ethanol is a cornerstone of modern chemistry. chiralpedia.com While existing methods are effective, future research will focus on developing next-generation catalytic systems that offer higher efficiency, broader substrate scope, and greater sustainability. chiralpedia.comnih.gov
Key areas of investigation include:
Novel Organocatalysts : The chemical industry is increasingly shifting away from metal-based catalysts due to environmental and toxicity concerns, embracing chiral organic molecules as effective and versatile alternatives. chiralpedia.com Research into new chiral Brønsted acids, hydrogen-bond donors, and N-heterocyclic carbenes (NHCs) could lead to more efficient and metal-free pathways for the asymmetric reduction of the precursor ketone, 2-(difluoromethoxy)acetophenone.
Advanced Metal Complexes : The development of novel chiral ligands for transition metals such as Ruthenium, Rhodium, and Iridium continues to be a fruitful area of research. researchgate.netnih.gov Future work may involve designing ligands that exhibit higher turnover numbers (TON) and frequencies (TOF), allowing for lower catalyst loadings and faster reaction times. The exploration of "chiral poisoning" strategies, where a chiral agent deactivates one enantiomer of a racemic catalyst, could allow for the use of less expensive racemic ligand precursors to achieve high enantiomeric purity. acs.org
Biocatalysis and Directed Evolution : Enzymes, nature's catalysts, offer exceptional selectivity under mild conditions. nih.gov Alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) are particularly promising for the synthesis of chiral alcohols. rsc.orgnih.gov Future research will likely involve the discovery of novel, robust ADHs from various microorganisms and the use of protein engineering and directed evolution to tailor enzymes for enhanced activity, stability, and specificity towards fluorinated substrates. nih.govfrontiersin.org
| Catalyst Type | Potential Advantages | Key Research Focus | Example Catalyst/System |
|---|---|---|---|
| Organocatalysts | Metal-free, lower toxicity, readily available. chiralpedia.com | Development of new chiral scaffolds, improving catalyst loading and turnover. | Chiral Phosphoric Acids, N-Heterocyclic Carbenes (NHCs). nih.gov |
| Metal Complexes | High efficiency and enantioselectivity, well-established. nih.gov | Design of novel ligands, use of earth-abundant metals, catalyst recycling. | Ru-BINAP, Rh-DIPAMP, Iridium-f-amphox. researchgate.netnih.gov |
| Biocatalysts (Enzymes) | Extremely high selectivity, mild reaction conditions (pH, temp), environmentally benign. nih.govnih.gov | Enzyme screening, protein engineering for enhanced stability and substrate scope, cofactor regeneration. rsc.orgnih.gov | Alcohol Dehydrogenases (ADHs), Ketoreductases (KREDs). nih.gov |
Advancements in Sustainable and Green Synthetic Methodologies
Aligning chemical synthesis with the principles of green chemistry is a critical goal for both academia and industry. chiralpedia.com Future research on this compound will prioritize the development of more sustainable and environmentally friendly synthetic routes. dovepress.comtandfonline.com
Promising research avenues include:
Biocatalytic Processes : Whole-cell biocatalysis presents a highly sustainable alternative to conventional chemical synthesis. nih.gov Using engineered microorganisms like E. coli or yeasts to express specific reductase enzymes can facilitate the clean conversion of the starting ketone to the desired chiral alcohol, often with water as the primary solvent and minimal waste. nih.govnih.gov
Atom-Economic Reactions : The design of synthetic pathways that maximize the incorporation of reactant atoms into the final product is a core tenet of green chemistry. chiralpedia.com Catalytic transfer hydrogenation, using benign hydrogen donors like isopropanol or formic acid, is a more atom-economical approach than methods requiring stoichiometric metal hydride reagents.
Green Solvents and Reaction Conditions : A significant portion of chemical waste is generated from solvents. researchgate.net Research into replacing traditional volatile organic solvents with greener alternatives such as water, supercritical fluids, or natural deep eutectic solvents (NADES) is a key objective. nih.govresearchgate.net Furthermore, exploring solvent-free reaction conditions can dramatically reduce the environmental impact of the synthesis. researchgate.net
| Methodology | Key Green Principles Addressed | Potential Improvements for Synthesis | Challenges |
|---|---|---|---|
| Whole-Cell Biocatalysis | Use of renewable feedstocks, catalysis, design for degradation, safer chemistry. nih.gov | Elimination of heavy metal catalysts, use of aqueous media, high selectivity. | Substrate/product inhibition, long reaction times, downstream processing. nih.gov |
| Catalytic Transfer Hydrogenation | Catalysis, atom economy. chiralpedia.com | Avoidance of hazardous borohydride or aluminum hydride reagents. | Catalyst separation and recycling. |
| Use of Deep Eutectic Solvents | Safer solvents and auxiliaries. nih.gov | Low toxicity, biodegradability, potential to enhance enzyme stability and substrate solubility. nih.gov | Viscosity, purification of product from the solvent system. |
| Solvent-Free Reactions | Pollution prevention, safer solvents. researchgate.net | Drastic reduction in solvent waste, simplified workup. researchgate.net | Potential for poor heat transfer, limited substrate scope. |
Exploration of Novel Chemical Reactivity and Transformations
Beyond its synthesis, future research will delve into the novel chemical reactivity of this compound, utilizing it as a versatile chiral synthon. The interplay between the secondary alcohol, the aromatic ring, and the electron-withdrawing difluoromethoxy group can be exploited to access a wide range of new, complex molecules.
Areas for future exploration are:
Stereospecific Nucleophilic Substitution : Activating the hydroxyl group to facilitate its displacement by various nucleophiles is a fundamental transformation. unco.edu Research into green activation methods, avoiding stoichiometric and often toxic reagents like thionyl chloride, is of high interest. This would enable the synthesis of a library of chiral derivatives, including amines, ethers, and alkylated compounds, with high stereochemical fidelity.
Hydrogen Borrowing Catalysis : This elegant strategy involves the temporary oxidation of the alcohol to an intermediate ketone, which can then react with a nucleophile (such as another enolate or an amine), followed by the reduction of the resulting intermediate by the catalyst, which "returns" the borrowed hydrogen. researchgate.net Applying this methodology to this compound could enable novel C-C and C-N bond formations at the benzylic position, creating more complex chiral structures in a single, atom-economical step. researchgate.netacs.org
Oxidation and Derivatization : While asymmetric reduction is key to its synthesis, the selective oxidation of the alcohol back to the ketone under mild conditions is also a valuable transformation, particularly for dynamic kinetic resolution processes. oup.commasterorganicchemistry.com Furthermore, the alcohol can be used to direct reactions on the aromatic ring or serve as a protecting group. wikipedia.org
Difluoromethoxy Group Reactivity : Investigating the influence of the difluoromethoxy group on the reactivity of the alcohol and the aromatic system is crucial. This group's strong electron-withdrawing nature can impact reaction rates and regioselectivity in electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions, opening avenues for unique functionalization patterns.
| Transformation | Potential Reagents/Catalysts | Product Class | Research Goal |
|---|---|---|---|
| Nucleophilic Substitution (to Amine) | Mitsunobu reaction; Enzyme-catalyzed amination (transaminases). | Chiral Amines | Accessing valuable chiral amine building blocks. |
| Hydrogen Borrowing Alkylation | Iridium or Ruthenium catalysts with a ketone/ester. acs.org | β-Branched Carbonyls | Diastereoselective C-C bond formation. acs.org |
| Esterification | Lipase-catalyzed resolution; Carboxylic acids with acid catalyst. mdpi.com | Chiral Esters | Kinetic resolution; Synthesis of pro-drugs or advanced intermediates. |
| Oxidation | Aerobic oxidation with Co(II) catalyst; Biocatalytic oxidation. oup.com | Prochiral Ketones | Accessing the ketone precursor for derivatization or use in DKR. |
Integration with Emerging Technologies in Organic Synthesis
The landscape of organic synthesis is being revolutionized by the integration of advanced technologies that promise to accelerate discovery, improve efficiency, and enhance safety. mdpi.com The synthesis and study of this compound will benefit significantly from these innovations.
Future directions include:
Continuous Flow Chemistry : Shifting from traditional batch processing to continuous flow systems offers numerous advantages, including superior control over reaction parameters (temperature, pressure, mixing), enhanced safety when dealing with hazardous reagents or exothermic reactions, and simplified scalability. nih.govnih.gov Implementing the asymmetric synthesis of this compound in a flow reactor could lead to higher yields, better purity, and a more efficient manufacturing process. angelinifinechemicals.com
Artificial Intelligence (AI) and Machine Learning : AI is becoming an indispensable tool in chemical research. chemcopilot.com Machine learning algorithms can be used to predict the outcomes of reactions, discover novel catalysts, and optimize reaction conditions with minimal experimental effort. AI-driven retrosynthesis tools can propose new, more efficient synthetic routes to the target molecule and its derivatives. chemcopilot.comfrontiersin.org
Automated Synthesis Platforms : The synergy of flow chemistry, robotics, and AI has led to the development of "self-driving" or autonomous laboratories. chemcopilot.com These platforms can independently design experiments, execute reactions, analyze the results, and then use that data to inform the next cycle of experiments. Such a system could be employed to rapidly optimize the synthesis of this compound or to explore its reactivity with a large library of reactants without direct human intervention. chemcopilot.com
Photoredox and Electrocatalysis : Asymmetric photocatalysis and electrocatalysis are emerging as powerful and sustainable methods for synthesis. nih.gov These techniques use light or electricity, respectively, to drive chemical reactions, often under very mild conditions. Future research could explore enantioselective, light- or electricity-driven methods for the synthesis of the target alcohol or its subsequent transformations. nih.govscirea.org
| Technology | Application to Target Compound | Potential Benefits |
|---|---|---|
| Continuous Flow Chemistry | Asymmetric reduction, purification, and subsequent transformations. nih.gov | Improved safety, scalability, process control, and yield. frontiersin.org |
| AI / Machine Learning | Catalyst design, reaction optimization, retrosynthesis planning. chemcopilot.com | Accelerated discovery, reduced experimental cost, novel synthetic routes. |
| Automated "Self-Driving" Labs | Autonomous optimization of synthesis and exploration of reactivity. chemcopilot.com | High-throughput experimentation, rapid discovery of optimal conditions. |
| Photoredox / Electrocatalysis | Development of novel, sustainable synthetic routes. nih.gov | Use of green energy sources, mild reaction conditions, unique reactivity. scirea.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
